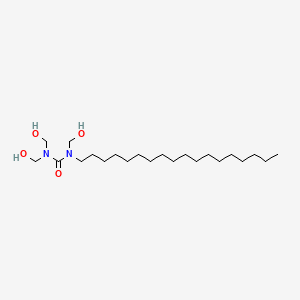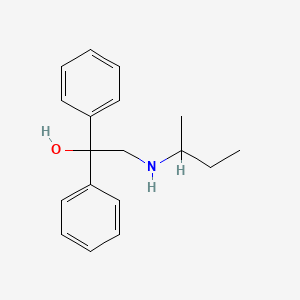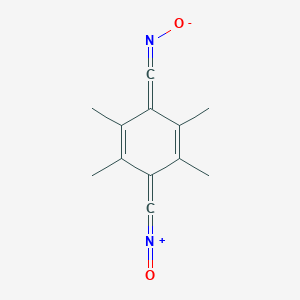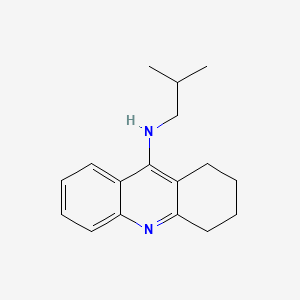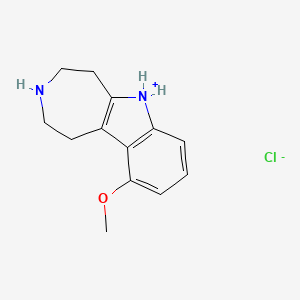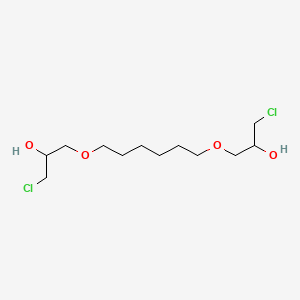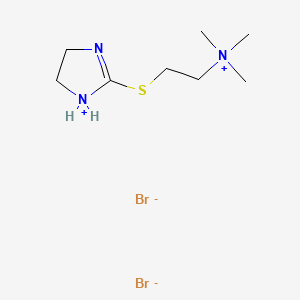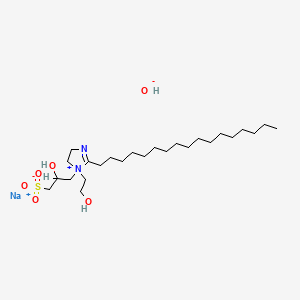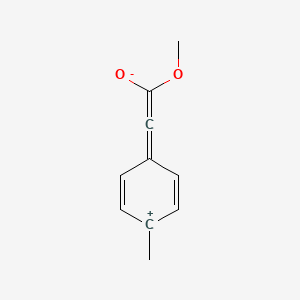
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- is a chemical compound with the molecular formula C10H12O2 It is known for its unique structure, which includes a methoxy group and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- typically involves the reaction of 4-methylacetophenone with methoxyacetaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- may involve large-scale batch or continuous processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. The compound is then purified using techniques such as distillation or recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or amines (NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- can be compared with other similar compounds, such as:
Acetophenone derivatives: These compounds share a similar core structure but differ in the substituents attached to the phenyl ring.
Methoxy-substituted compounds: Compounds with methoxy groups at different positions on the phenyl ring.
Methyl-substituted compounds: Compounds with methyl groups at different positions on the phenyl ring.
The uniqueness of Ethylidene, 2-methoxy-1-(4-methylphenyl)-2-oxo- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
InChI |
InChI=1S/C10H10O2/c1-8-3-5-9(6-4-8)7-10(11)12-2/h3-6H,1-2H3 |
InChI Key |
PQIUWDYJQKWFRH-UHFFFAOYSA-N |
Canonical SMILES |
C[C+]1C=CC(=C=C([O-])OC)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


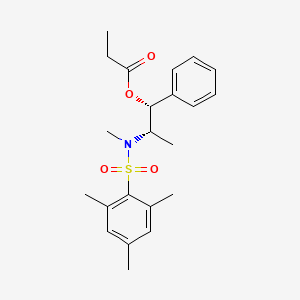

![(2S,3S)-2,3-Dichloro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13740055.png)
